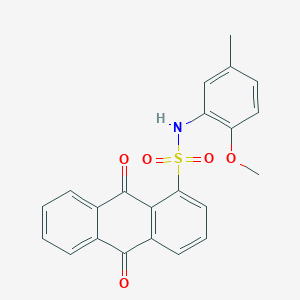![molecular formula C23H22N2O3S3 B280758 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide, also known as BSB, is a chemical compound that has been widely studied for its potential applications in scientific research. BSB is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
作用機序
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide is complex and involves multiple pathways and targets. This compound has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase, which are involved in various cellular processes such as metabolism and DNA replication. This compound has also been shown to modulate the activity of ion channels and receptors, which are involved in the transmission of signals between cells.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of ion channel and receptor activity, and vasodilation. This compound has also been shown to have antioxidant properties, which could have potential applications in the treatment of oxidative stress-related disorders.
実験室実験の利点と制限
The advantages of using N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide in lab experiments include its broad range of potential applications, its well-characterized mechanism of action, and its availability for purchase from commercial suppliers. However, there are also limitations to using this compound, including its relatively high cost compared to other research compounds, and the potential for off-target effects due to its complex mechanism of action.
将来の方向性
There are many potential future directions for research involving N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide. One area of interest is the development of more specific and selective this compound derivatives that target specific enzymes or pathways involved in disease processes. Another area of interest is the use of this compound in combination with other compounds or therapies to enhance its efficacy or reduce potential side effects. Additionally, further research is needed to fully elucidate the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of novel therapies for a variety of diseases.
合成法
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 1,3-benzothiazol-2-ylamine with 4-hydroxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product can be further purified using techniques such as recrystallization or column chromatography.
科学的研究の応用
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes and pathways involved in cell division and survival. In neurobiology, this compound has been studied for its potential to modulate neurotransmitter release and synaptic plasticity, which could have implications for the treatment of neurological disorders such as Alzheimer's disease. In cardiovascular research, this compound has been shown to have vasodilatory effects, which could have potential applications in the treatment of hypertension and other cardiovascular disorders.
特性
分子式 |
C23H22N2O3S3 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S3/c1-13-11-14(2)16(4)22(15(13)3)31(27,28)25-17-9-10-19(26)21(12-17)30-23-24-18-7-5-6-8-20(18)29-23/h5-12,25-26H,1-4H3 |
InChIキー |
WEDFIRXSDOPUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)O)SC3=NC4=CC=CC=C4S3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxyphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B280675.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(2-furoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280682.png)
![N-(4-methoxyphenyl)-4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzamide](/img/structure/B280684.png)

![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-[(3-Ethoxycarbonyl-2-methyl-1-benzofuran-5-yl)sulfamoyl]benzoic acid](/img/structure/B280694.png)

![4-[({3-[(2-Methoxyethoxy)carbonyl]-2-methylnaphtho[1,2-b]furan-5-yl}amino)sulfonyl]benzoic acid](/img/structure/B280697.png)
![4-[[8-(2-Methylbutan-2-yl)-6,7,8,9-tetrahydrodibenzofuran-2-yl]sulfamoyl]benzoic acid](/img/structure/B280700.png)
